Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate
Overview
Description
Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.416. The purity is usually 95%.
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Biological Activity
Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate (CAS: 675834-17-0) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The compound features a pyrrolidine backbone, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in combating bacterial infections. For instance, related compounds have shown promising Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Isoniazid | 0.25 | Mycobacterium tuberculosis |
Ciprofloxacin | 2.0 | Staphylococcus aureus |
Compound A | 3.12 | Staphylococcus aureus |
Compound B | 12.5 | Escherichia coli |
These findings suggest that modifications to the pyrrolidine structure can enhance antibacterial efficacy .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of pyrrolidine exhibit cytotoxic effects on cancer cell lines. For example, a series of pyrrole derivatives were synthesized and tested for their ability to inhibit cell proliferation in human neuroblastoma cells (SH-SY5Y). Compounds showed low neurotoxicity and the ability to penetrate the blood-brain barrier, indicating potential for treating central nervous system cancers .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Cell Signaling Pathways : Some derivatives may interact with signaling pathways that regulate apoptosis and cell cycle progression.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial properties of a series of pyrrole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus with MIC values comparable to established antibiotics .
Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds against oxidative stress-induced damage in neuronal cells. The study found that certain derivatives could significantly reduce oxidative stress markers and enhance cell viability in vitro .
Properties
IUPAC Name |
methyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)24-16(22)19-18(15(21)23-4)10-11-20(13-18)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSVWOFPFVPDFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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